N-(4-acetylphenyl)-2-chlorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis
The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, has been reported . Another study described the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine .Scientific Research Applications
Organic Synthesis
“N-(4-acetylphenyl)-2-chlorobenzamide” plays a significant role in organic synthesis. It is used in the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide through a two-step reaction. The first step involves the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone .
Chalcone Derivatives
This compound is used in the synthesis of chalcone derivatives. Chalcones are a class of polyphenolic compounds belonging to the flavonoid family, which possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Quinoline Derivatives
“N-(4-acetylphenyl)-2-chlorobenzamide” is also used in the synthesis of quinoline derivatives. Quinoline derivatives have a wide range of biological activity, depending mainly on the nature and position of the substituents. Antimalarial, antitumor, antibacterial, and anti-oxidant properties are reported in the literature .
Michael-type Addition
This compound is used in Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide. This reaction enables efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones in a single step with satisfactory overall yield .
Antibacterial Activities
Derivatives of “N-(4-acetylphenyl)-2-chlorobenzamide” have shown significant antibacterial activity against E. coli, P. aeruginosa, and S. aureus .
Molecular Docking Studies
“N-(4-acetylphenyl)-2-chlorobenzamide” and its derivatives are often used in molecular docking studies to understand their interactions with various biological targets .
properties
IUPAC Name |
N-(4-acetylphenyl)-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFHOGXMQXPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350237 | |
Record name | N-(4-acetylphenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chlorobenzamide | |
CAS RN |
84833-22-7 | |
Record name | N-(4-acetylphenyl)-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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